Cas no 2893-05-2 (1-Phenyl-3-methyl-2-butanone)

1-Phenyl-3-methyl-2-butanone Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1-phenylbutan-2-one
- Benzyl isopropyl ketone
- 3-Methyl-1-phenyl-2-butanone
- 1-phenyl-3-methyl-2-butanone
- 2-Butanone,3-methyl-1-phenyl
- 3-methyl-1-phenyl-butan-2-one
- isopropylbenzylketone
- DTXSID40183129
- AI3-11066
- 2893-05-2
- CS-0273356
- EN300-139817
- Q27269223
- FT-0693432
- MFCD00040487
- ?3-METHYL-1-PHENYL-2-BUTANONE
- UNII-81804S3MKM
- 81804S3MKM
- Isopropylbenzylketon
- 2-methyl-4-phenyl-3-butanone
- NSC 406926
- NSC-406926
- NS00048811
- AKOS009157928
- Isopropylbenzyl ketone
- D88734
- 1-PHENYL-3-METHYLBUTANE-2-ONE
- SCHEMBL331007
- EINECS 220-765-6
- AS-60356
- 2-Butanone, 3-methyl-1-phenyl-
- NSC406926
- B1029
- DTXCID00105620
- DB-357143
- 220-765-6
- 1-Phenyl-3-methyl-2-butanone
-
- MDL: MFCD00040487
- Inchi: InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
- InChI Key: ZATIMOAGKJEVGN-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)CC1=CC=CC=C1
- BRN: 2042880
Computed Properties
- Exact Mass: 162.10400
- Monoisotopic Mass: 162.104465066 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 17.1
- Molecular Weight: 162.23
- XLogP3: 2.5
Experimental Properties
- Color/Form: Not available
- Density: 0,968 g/cm3
- Melting Point: No data available
- Boiling Point: 240°C(lit.)
- Flash Point: 237-240°C
- Refractive Index: 1.5040
- Water Partition Coefficient: Not miscible in water.
- PSA: 17.07000
- LogP: 2.45420
- Solubility: Not available
- Vapor Pressure: 0.0±0.4 mmHg at 25°C
1-Phenyl-3-methyl-2-butanone Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:Store at 4 ℃, better at -4 ℃
1-Phenyl-3-methyl-2-butanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Phenyl-3-methyl-2-butanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139817-2.5g |
3-methyl-1-phenylbutan-2-one |
2893-05-2 | 2.5g |
$92.0 | 2023-06-06 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L07176-5g |
3-Methyl-1-phenyl-2-butanone, 96% |
2893-05-2 | 96% | 5g |
¥2463.00 | 2023-03-06 | |
Apollo Scientific | OR916904-1g |
3-Methyl-1-phenyl-2-butanone |
2893-05-2 | 95% | 1g |
£90.00 | 2024-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158345-5ML |
1-Phenyl-3-methyl-2-butanone |
2893-05-2 | >98.0%(GC) | 5ml |
¥714.90 | 2023-09-02 | |
TRC | P083245-2.5g |
1-Phenyl-3-methyl-2-butanone |
2893-05-2 | 2.5g |
$ 185.00 | 2022-06-03 | ||
Fluorochem | 203849-5ml |
1-phenyl-3-methyl-2-butanone |
2893-05-2 | 95% | 5ml |
£64.00 | 2022-03-01 | |
Enamine | EN300-139817-5.0g |
3-methyl-1-phenylbutan-2-one |
2893-05-2 | 5g |
$103.0 | 2023-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HS931-5ml |
1-Phenyl-3-methyl-2-butanone |
2893-05-2 | 98.0%(GC) | 5ml |
¥1040.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158345-1ml |
1-Phenyl-3-methyl-2-butanone |
2893-05-2 | >98.0%(GC) | 1ml |
¥260.90 | 2023-09-02 | |
Enamine | EN300-139817-0.05g |
3-methyl-1-phenylbutan-2-one |
2893-05-2 | 0.05g |
$19.0 | 2023-06-06 |
1-Phenyl-3-methyl-2-butanone Related Literature
-
1. Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactionsLouise F. Walker,Ahmed Bourghida,Stephen Connolly,Martin Wills J. Chem. Soc. Perkin Trans. 1 2002 965
-
2. Bromination of ketones in the presence of epoxides as a method for regiospecific synthesis of bromo-ketonesVincenzo Calò,Luigi Lopez,Giovanni Pesce J. Chem. Soc. Perkin Trans. 1 1977 501
-
4. Acyl anion equivalents. Synthesis of ketones and α-(phenylthio)ketones from the adducts of bis(phenylthio)carbanions and carbonyl compoundsPhilip Blatcher,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1979 1074
-
Qi Xing,Hui Lv,Chungu Xia,Fuwei Li Chem. Commun. 2016 52 489
Additional information on 1-Phenyl-3-methyl-2-butanone
Comprehensive Overview of 1-Phenyl-3-methyl-2-butanone (CAS No. 2893-05-2)
1-Phenyl-3-methyl-2-butanone, also known as PMB, is a versatile organic compound with the chemical formula C10H14O. This compound has gained significant attention in various fields, including organic synthesis, pharmaceutical research, and materials science. Its unique structure and properties make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for developing novel therapeutic agents.
The molecular structure of 1-Phenyl-3-methyl-2-butanone consists of a phenyl ring attached to a ketone group, with a methyl and an ethyl group on the carbon chain. This arrangement provides the compound with a combination of aromatic and aliphatic characteristics, which contribute to its reactivity and versatility in chemical reactions. The compound is typically synthesized through the condensation of acetophenone and isobutyraldehyde, followed by dehydration and reduction steps.
In recent years, 1-Phenyl-3-methyl-2-butanone has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of new anti-inflammatory agents. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of PMB exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway.
Beyond pharmaceutical applications, 1-Phenyl-3-methyl-2-butanone has also found use in materials science. Its ability to form stable complexes with various metal ions makes it an attractive ligand for designing coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study in the Journal of Materials Chemistry A reported the synthesis of MOFs using PMB-based ligands, which exhibited high surface areas and excellent gas adsorption capacities.
The physical properties of 1-Phenyl-3-methyl-2-butanone are well-documented. It is a colorless liquid at room temperature with a characteristic odor. The compound has a boiling point of approximately 170°C and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its low toxicity and relatively high stability make it suitable for use in laboratory settings and industrial processes.
In terms of safety, while 1-Phenyl-3-methyl-2-butanone is generally considered safe for laboratory use when proper handling procedures are followed, it is important to adhere to standard safety guidelines to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or fume hoods.
The environmental impact of PMB is another important consideration. While there is limited data on its environmental fate and effects, it is generally recommended to dispose of waste containing this compound according to local regulations to prevent contamination of water bodies and soil. Research into more sustainable synthesis methods for PMB is ongoing, with a focus on reducing waste generation and improving process efficiency.
In conclusion, 1-Phenyl-3-methyl-2-butanone (CAS No. 2893-05-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable intermediate in organic synthesis and a promising candidate for developing new materials and therapeutic agents. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow further.
2893-05-2 (1-Phenyl-3-methyl-2-butanone) Related Products
- 3506-88-5(3-Benzyl-4-phenylbutan-2-one)
- 1444-65-1(2-phenylcyclohexan-1-one)
- 2550-27-8(3-Methyl-4-phenylbutan-2-one)
- 1134-87-8(3-Benzyl-2,4-pentanedione)
- 1198-34-1(2-phenylcyclopentan-1-one)
- 5910-25-8(3-Phenyl-2,4-pentanedione)
- 38861-78-8(4-Isobutylacetophenone)
- 40463-09-0(4-Methyl-1-phenylpentan-3-one)
- 5349-62-2(4-Methyl-1-phenyl-2-pentanone)
- 14996-78-2(2-phenylcycloheptan-1-one)
